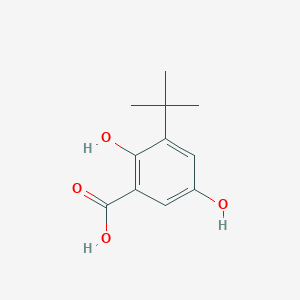

3-Tert-butyl-2,5-dihydroxybenzoic acid

Description

Contextualization within the Chemistry of Alkylated Dihydroxybenzoic Acids

3-Tert-butyl-2,5-dihydroxybenzoic acid is a member of the broader class of compounds known as alkylated dihydroxybenzoic acids. Dihydroxybenzoic acids (DHBAs) are phenolic acids characterized by a benzene (B151609) ring substituted with two hydroxyl (-OH) groups and one carboxylic acid (-COOH) group. There are six primary isomers of DHBA, with the parent structure of the compound being 2,5-dihydroxybenzoic acid, commonly known as Gentisic acid. chemicalbook.com

Alkylation, the addition of an alkyl group to a molecule, is a common synthetic modification used to alter the physicochemical properties of DHBAs. This modification can influence factors such as solubility, hydrophobicity, and intermolecular interactions. For instance, research into other alkylated DHBA derivatives has shown that incorporating a hydrophobic alkyl chain can enhance their affinity for non-polar molecules. This principle is applied in techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), where alkylated DHBAs can serve as improved matrix additives for the analysis of hydrophobic peptides.

The tert-butyl group on the this compound molecule is a specific, bulky form of alkylation. This positions the compound within a specific subclass of DHBA derivatives where the nature of the alkyl group is expected to significantly influence its chemical behavior and potential applications.

Significance of Phenolic Acids with Steric Hindrance in Research

The presence of the tert-butyl group on the this compound scaffold introduces a critical feature known as steric hindrance. Phenolic acids with steric hindrance are a subject of significant research interest, primarily due to their enhanced antioxidant properties.

The fundamental antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to neutralize reactive free radicals. In sterically hindered phenols, bulky alkyl groups (such as tert-butyl) are positioned adjacent to a hydroxyl group. This structural arrangement provides several advantages:

Shielding of the Hydroxyl Group: The bulky group physically obstructs the hydroxyl group, influencing its reactivity and interactions.

Stabilization of the Resulting Radical: After the phenolic compound donates a hydrogen atom to a free radical, it forms a phenoxy radical itself. The steric hindrance provided by the adjacent bulky groups helps to stabilize this new radical, preventing it from participating in further undesirable reactions that could propagate oxidative chains.

This enhanced stability and controlled reactivity make sterically hindered phenols highly effective antioxidants. They are widely investigated for their ability to protect organic materials from oxidative degradation and have been explored in biological systems for potential cytoprotective effects. The structure of this compound, which combines a hydroquinone-derived core with a sterically hindering tert-butyl group, is emblematic of this class of molecules.

Rationale for Dedicated Academic Investigation of this compound Scaffold

The specific molecular architecture of this compound provides a compelling rationale for its dedicated academic investigation. The compound uniquely merges the established chemical functionalities of its parent molecule, 2,5-dihydroxybenzoic acid (Gentisic acid), with the distinct advantages conferred by a sterically hindering tert-butyl group.

2,5-dihydroxybenzoic acid is a well-documented compound with known utility, for example, as a matrix in MALDI mass spectrometry and as a starting material in various chemical syntheses. sigmaaldrich.com It also exhibits a range of biological activities, including antioxidant properties. nih.govtaylorandfrancis.com

The introduction of a tert-butyl group at the 3-position of this parent structure warrants investigation for several key reasons:

Enhanced Antioxidant Potential: The tert-butyl group introduces significant steric hindrance adjacent to the hydroxyl group at the 2-position. This structure is analogous to other highly effective sterically hindered phenolic antioxidants. Therefore, it is hypothesized that this compound could exhibit potent radical-scavenging capabilities, potentially exceeding that of its non-alkylated parent compound.

Modified Physicochemical Properties: The alkyl group increases the lipophilicity (hydrophobicity) of the molecule compared to Gentisic acid. This alteration could lead to novel applications where enhanced solubility in non-polar solvents or affinity for lipid environments is required. For example, similar to other alkylated DHBAs, it could be explored as a specialized matrix for the analysis of hydrophobic biomolecules.

Intermediate for Complex Syntheses: A related compound, 3-tert-Butyl-2,5-dihydroxybenzaldehyde (B8250557), is recognized as an important intermediate in the synthesis of chiral Salen complexes, which are used as catalysts in asymmetric reactions. globethesis.com This suggests that the corresponding carboxylic acid, this compound, could also serve as a valuable building block in organic synthesis, particularly for creating complex ligands or bioactive molecules.

Interactive Data Tables

Table 1: Physicochemical Properties of Gentisic Acid and Related Alkylated Analogues

Note: Data for this compound is not widely available and is inferred based on its structural components. Data for related compounds is provided for context.

| Property | 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | 3,5-Di-tert-butyl-2-hydroxybenzoic Acid |

| CAS Number | 490-79-9 sigmaaldrich.com | 1421-49-4 nih.gov | 19715-19-6 alfa-chemistry.com |

| Molecular Formula | C₇H₆O₄ sigmaaldrich.com | C₁₅H₂₂O₃ nih.gov | C₁₅H₂₂O₃ alfa-chemistry.com |

| Molecular Weight | 154.12 g/mol sigmaaldrich.com | 250.33 g/mol nih.gov | 250.33 g/mol alfa-chemistry.com |

| Appearance | White to light beige crystalline powder chemicalbook.com | Solid sigmaaldrich.com | White to Light yellow powder to crystaline |

| Melting Point | 204-208 °C sigmaaldrich.com | 206-209 °C sigmaaldrich.com | 159.0 to 166.0 °C |

| Solubility | Soluble in water and alcohols chemicalbook.com | Insoluble in water | Data not available |

Structure

3D Structure

Properties

CAS No. |

3786-47-8 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

3-tert-butyl-2,5-dihydroxybenzoic acid |

InChI |

InChI=1S/C11H14O4/c1-11(2,3)8-5-6(12)4-7(9(8)13)10(14)15/h4-5,12-13H,1-3H3,(H,14,15) |

InChI Key |

ZTYUNUXQCPXNQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Tert Butyl 2,5 Dihydroxybenzoic Acid and Its Derivatives

Direct Synthetic Routes to Dihydroxybenzoic Acid Frameworks

The fundamental structure of 3-tert-butyl-2,5-dihydroxybenzoic acid is the dihydroxybenzoic acid framework. Key methodologies for creating this core structure are detailed below.

Kolbe-Schmitt Reaction and Related Carboxylation Approaches for Phenolic Compounds

The Kolbe-Schmitt reaction is a well-established industrial process for the synthesis of hydroxybenzoic acids. wikipedia.org It involves the nucleophilic addition of a phenoxide to carbon dioxide. wikipedia.org Typically, sodium phenoxide is heated with CO2 under high pressure (100 atm) and temperature (125 °C), followed by acidification to yield salicylic (B10762653) acid. wikipedia.org The choice of alkali metal can influence the regioselectivity of the carboxylation. For instance, using potassium hydroxide (B78521) can favor the formation of 4-hydroxybenzoic acid. wikipedia.org

This high-pressure method can be adapted for substituted phenols. For example, the carboxylation of 2,6-di-tert-butylphenol (B90309) can produce 3,5-di-tert-butyl-4-hydroxybenzoic acid. epo.orgresearchgate.net The reaction involves forming the alkali metal phenolate (B1203915) and then reacting it with carbon dioxide. epo.org

Recent advancements have led to the development of carboxylation methods for phenols under atmospheric pressure of CO2, circumventing the need for specialized high-pressure equipment. future4200.comnih.gov A key innovation is the use of a trisubstituted phenol (B47542), such as 2,4,6-trimethylphenol, as an additive. future4200.com This additive is thought to act as a "supporting" phenolate, enhancing CO2 absorption without being carboxylated itself. future4200.com This method has been successfully applied to a variety of phenols, including those with electron-donating and electron-withdrawing groups. future4200.com

Table 1: Comparison of Kolbe-Schmitt Reaction Conditions

| Method | Pressure | Temperature | Key Reagents | Additive | Reference |

| Traditional Kolbe-Schmitt | High (e.g., 100 atm) | High (e.g., 125 °C) | Sodium Hydroxide, CO2 | None | wikipedia.org |

| Atmospheric Pressure | 1 atm | 185 °C | Sodium Hydride, CO2 | 2,4,6-trimethylphenol | future4200.com |

Electrochemical Oxidation Pathways for Dihydroxybenzoic Acids

Electrochemical methods offer a green and efficient alternative for synthesizing and modifying dihydroxybenzoic acids. rsc.org The electrochemical oxidation of dihydroxybenzoic acids, such as 2,5-dihydroxybenzoic acid (gentisic acid), generates highly reactive quinone intermediates. rsc.orgsemnan.ac.irdocumentsdelivered.com These intermediates can then undergo Michael addition reactions with various nucleophiles present in the solution, leading to the formation of new derivatives. rsc.orgsemnan.ac.ir

Studies using cyclic voltammetry and controlled-potential coulometry have elucidated the reaction mechanisms. rsc.orgresearchgate.net For instance, the electrochemical oxidation of 2,5-dihydroxybenzoic acid in the presence of acetylacetone (B45752) as a nucleophile leads to the formation of benzofuran (B130515) derivatives in good yields. rsc.org This process occurs under mild conditions in aqueous solutions, avoiding the use of toxic reagents and solvents. rsc.org The reaction proceeds via an ECE (electron transfer-chemical reaction-electron transfer) mechanism. documentsdelivered.com

Table 2: Electrochemical Synthesis of Dihydroxybenzoic Acid Derivatives

| Starting Material | Nucleophile | Method | Product Type | Reference |

| 2,5-Dihydroxybenzoic acid | Acetylacetone | Controlled-potential coulometry | Benzofuran derivative | rsc.org |

| 3,4-Dihydroxybenzoic acid | Acetylacetone | Controlled-potential coulometry | Benzofuran derivative | rsc.org |

| 2,3-Dihydroxybenzoic acid | Acetylacetone | Controlled-potential coulometry | Benzofuran derivative | rsc.org |

| Hydroquinone (B1673460) | Benzylamine derivatives | Cyclic voltammetry | p-Benzoquinone derivatives | academie-sciences.fr |

Strategies for the Stereoselective and Regioselective Introduction of Tert-Butyl Moieties

The introduction of the tert-butyl group onto the aromatic ring at a specific position is a critical step in the synthesis of this compound.

Alkylation Procedures on Aromatic Rings

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings. cerritos.edu This electrophilic aromatic substitution reaction typically employs an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). cerritos.edu For introducing a tert-butyl group, tert-butyl chloride or isobutylene (B52900) can be used as the alkylating agent. google.comresearchgate.net The reaction proceeds through the formation of a tert-butyl carbocation, which then attacks the electron-rich aromatic ring. google.com

However, traditional Friedel-Crafts alkylation has limitations, including the potential for overalkylation, as the product is often more nucleophilic than the starting material. cerritos.edu To achieve regioselectivity, the directing effects of the substituents already present on the aromatic ring must be considered. In the case of 2,5-dihydroxybenzoic acid, the hydroxyl groups are activating and ortho-, para-directing.

More modern approaches utilize synergistic Brønsted/Lewis acid catalysis for site-selective tert-butylation of electron-rich arenes using reagents like di-tert-butylperoxide or unactivated tertiary alcohols. nih.gov This method offers an environmentally benign route to constructing quaternary carbon centers. nih.gov

Functional Group Interconversions and Precursor Design (e.g., from tert-butylated phenols)

An alternative and often more controlled strategy involves starting with a precursor that already contains the tert-butyl group in the desired position. A prime example is the use of 2-tert-butylhydroquinone. This compound can be synthesized by the alkylation of hydroquinone with isobutylene or methyl tert-butyl ether in the presence of an acid catalyst. google.comresearchgate.net

Once 2-tert-butylhydroquinone is obtained, subsequent reactions can be performed to introduce the carboxylic acid group. For instance, a multi-step synthesis has been developed to produce 3-tert-butyl-2,5-dihydroxybenzaldehyde (B8250557) from 2-tert-butylhydroquinone. globethesis.com This process involves:

Protection of the 4-hydroxy group with benzyl (B1604629) chloride.

Catalytic formylation using paraformaldehyde, catalyzed by tin tetrachloride.

Cleavage of the benzyl protecting group. globethesis.com

The resulting aldehyde can then, in principle, be oxidized to the corresponding carboxylic acid to yield this compound. This precursor-based approach provides excellent control over the regiochemistry of the final product.

Derivatization Strategies for Enhanced Functionality

The functional groups of this compound—the carboxylic acid and the two hydroxyl groups—offer multiple sites for derivatization to modify its properties or to synthesize more complex molecules.

The carboxylic acid can be converted into esters, amides, or other acid derivatives using standard organic synthesis techniques. For instance, tert-butyl esters can be formed by reacting the carboxylic acid with tert-butanol (B103910) or isobutene under acidic conditions. thieme-connect.com

The phenolic hydroxyl groups can be alkylated to form ethers or acylated to form esters. The electrochemical oxidation methods discussed previously also represent a form of derivatization, where the core structure is modified by the addition of nucleophiles to form new heterocyclic systems. rsc.org Furthermore, derivatives such as the trimethylsilyl (B98337) (TMS) ester of the related 3,5-di-tert-butyl-4-hydroxybenzoic acid have been reported, indicating that silylation is a viable derivatization pathway for the hydroxyl and carboxyl groups. nist.gov

Esterification Reactions (e.g., methyl 3,5-di-tert-butyl-4-hydroxybenzoate synthesis)

Esterification of hindered phenolic acids, such as derivatives of this compound, is a fundamental reaction to modify their polarity and reactivity. While direct esterification of this compound can be challenging due to steric hindrance from the tert-butyl group and the hydroxyl groups, methodologies developed for structurally similar compounds like 3,5-di-tert-butyl-4-hydroxybenzoic acid provide valuable insights into potential synthetic routes.

One common approach is the acid-catalyzed esterification with an alcohol. For instance, the synthesis of methyl 3,5-di-tert-butyl-4-hydroxybenzoate can be achieved by reacting 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol (B129727) in the presence of a catalyst such as p-toluenesulfonic acid or sodium methoxide. google.com The reaction is typically carried out under reflux conditions for several hours. google.com Methanol can serve as both the reactant and the solvent. google.com The product can then be purified by washing with a sodium carbonate or bicarbonate solution to remove unreacted acid, followed by washing with water and drying. google.com

Another method involves the use of a strongly acidic gel-type ion-exchange resin as a recyclable and non-corrosive catalyst. google.com This process is suitable for producing a range of alkyl esters by reacting 3,5-di-tert-butyl-4-hydroxybenzoic acid with various C8-C20 alcohols at elevated temperatures (110°-150° C). google.com The use of an inert solvent like toluene (B28343) or xylene is often preferred. google.com

These methods, particularly the acid-catalyzed esterification, are generally applicable to sterically hindered benzoic acids and could be adapted for the esterification of this compound, although reaction conditions might need to be optimized to account for the different substitution pattern.

Table 1: Reaction Conditions for the Synthesis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

| Parameter | Condition |

| Reactants | 3,5-di-tert-butyl-4-hydroxybenzoic acid, Methanol |

| Catalyst | p-Toluenesulfonic acid or Sodium methoxide |

| Solvent | Methanol (also a reactant) |

| Temperature | 60-80 °C (Reflux) |

| Reaction Time | 8-14 hours |

| Work-up | Evaporation of solvent, washing with NaHCO3/Na2CO3 solution, washing with water, vacuum filtration, and drying |

Formation of Schiff Bases and Hydrazone Derivatives

Schiff bases and hydrazones are important classes of organic compounds synthesized from the condensation reaction of an aldehyde or ketone with a primary amine or hydrazine (B178648), respectively. For this compound, this would typically involve the initial conversion of the benzoic acid to a benzaldehyde (B42025) derivative, such as 3-tert-butyl-2,5-dihydroxybenzaldehyde.

The synthesis of Schiff bases from the related 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) is well-documented and involves the condensation with various primary amines. sigmaaldrich.com This reaction is often carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. The resulting Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile ligands in coordination chemistry.

Similarly, hydrazone derivatives can be prepared by reacting the aldehyde with hydrazine or its derivatives. For example, isonicotinic hydrazide can be reacted with substituted hydroxybenzaldehydes to form hydrazones. nih.gov This reaction typically proceeds by refluxing the reactants in a solvent like ethanol. nih.gov

These established procedures for the formation of Schiff bases and hydrazones from structurally similar hydroxybenzaldehydes can be applied to 3-tert-butyl-2,5-dihydroxybenzaldehyde to generate a diverse range of derivatives.

Table 2: General Procedure for the Synthesis of Schiff Bases from Substituted Salicylaldehydes

| Step | Description |

| 1. Reactants | A substituted salicylaldehyde (B1680747) (e.g., 3,5-di-tert-butyl-2-hydroxybenzaldehyde) and a primary amine. |

| 2. Solvent | Typically an alcohol, such as ethanol. |

| 3. Catalyst | Often a catalytic amount of a weak acid. |

| 4. Reaction Conditions | The mixture is usually stirred at room temperature or heated under reflux. |

| 5. Product Isolation | The Schiff base product often precipitates from the reaction mixture upon cooling and can be collected by filtration. |

Synthesis of Metal Complexes and Organometallic Derivatives

The hydroxyl and carboxyl groups of this compound and its derivatives, particularly the Schiff bases, are excellent coordinating sites for metal ions. This allows for the synthesis of a wide variety of metal complexes and organometallic compounds.

The Schiff base ligands derived from substituted salicylaldehydes are known to form stable complexes with a range of transition metals. For instance, dissymmetric sterically hindered Schiff-base ligands have been prepared and used to synthesize metal complexes by reacting the ligand with an equimolar amount of a metal salt in an ethanolic solution.

The coordination chemistry of dihydroxybenzoic acids themselves has also been explored. For example, 2,3-dihydroxybenzoic acid forms complexes with biologically essential metal ions like Co(II), Ni(II), Cu(II), and Zn(II). The study of these complexes often involves pH-metric titrations to determine the stability constants and speciation in solution. While specific studies on the metal complexes of this compound are not as prevalent, the principles of coordination chemistry suggest that it would readily form complexes with various metal ions, with the carboxylate and hydroxyl groups acting as binding sites. The bulky tert-butyl group would likely influence the geometry and stability of the resulting complexes.

Table 3: Common Metal Ions Used in the Synthesis of Complexes with Hydroxybenzoic Acid Derivatives

| Metal Ion | Typical Oxidation State |

| Copper | Cu(II) |

| Nickel | Ni(II) |

| Cobalt | Co(II) |

| Zinc | Zn(II) |

| Manganese | Mn(II), Mn(III) |

Advanced Spectroscopic and Analytical Characterization Techniques

Mass Spectrometry Methodologies

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. Various MS methods are employed to analyze phenolic compounds like 3-Tert-butyl-2,5-dihydroxybenzoic acid.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for analyzing biomolecules and other large, non-volatile compounds. In the context of phenolic compounds, it is noteworthy that an isomer of the target compound, 2,5-dihydroxybenzoic acid (DHB), is one of the most common and versatile matrices used in MALDI-MS. bruker.comnih.gov DHB is highly effective at absorbing laser energy (typically from a nitrogen laser at 337 nm) and co-crystallizing with analyte molecules. researchgate.net

During the MALDI process, the analyte is mixed with a large excess of the matrix solution. Upon irradiation by the laser, the matrix absorbs the energy and vaporizes, carrying the intact analyte molecules into the gas phase as ions. These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). While this compound itself could be an analyte, the utility of its isomer, DHB, as a matrix is a key application in the analysis of a wide range of molecules, including peptides, proteins, polymers, and carbohydrates. bruker.comnih.gov The use of DHB salts as matrices can also simplify lipid spectra interpretation by avoiding the separation of lipid species into several ionization states. nih.gov

Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for separating and identifying volatile and semi-volatile compounds in a mixture. For the analysis of this compound, a derivatization step, such as silylation, would typically be required to increase its volatility and thermal stability for GC analysis.

In a typical GC-MS analysis, the derivatized compound is injected into the GC, where it is vaporized and separated from other components on a capillary column. nih.gov The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound.

For a trimethylsilyl (B98337) (TMS) derivative of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized molecule. Key fragmentation pathways would likely involve:

Loss of a methyl group (CH₃•): A characteristic [M-15]⁺ peak.

Loss of a tert-butyl group (C₄H₉•): An [M-57]⁺ peak.

Cleavage of the carboxylic acid group: Fragments corresponding to the loss of COOTMS.

Formation of a stable benzylic cation.

The NIST Mass Spectrometry Data Center contains reference spectra for many related compounds, which can be used to identify and confirm the structure of the analyte. nih.gov

| Technique | Application for this compound | Expected Observations |

| MALDI-TOF/MS | Analysis of the compound or use of its isomer (2,5-DHB) as a matrix. | Detection of the molecular ion [M+H]⁺ or [M+Na]⁺. As a matrix, it facilitates the ionization of other analytes. |

| GC-MS | Separation and identification (after derivatization). | A unique retention time and a characteristic mass spectrum with predictable fragmentation patterns (e.g., loss of tert-butyl and silyl (B83357) groups). |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

For this compound, ¹H NMR and ¹³C NMR spectra would provide definitive structural confirmation. Based on the analysis of similar compounds, the following spectral data can be predicted: chemicalbook.comchemicalbook.comchemicalbook.com

¹H NMR: The spectrum is expected to show distinct signals for each type of proton. A singlet with a large integration value (9H) would correspond to the magnetically equivalent protons of the tert-butyl group. Two doublets in the aromatic region would represent the two protons on the benzene (B151609) ring, with their coupling constant indicating their ortho relationship. Signals for the two hydroxyl protons and the carboxylic acid proton would also be present, though their chemical shifts can be broad and variable depending on the solvent and concentration.

¹³C NMR: The spectrum would display nine distinct signals, one for each unique carbon atom in the molecule. This includes signals for the quaternary and methyl carbons of the tert-butyl group, the six carbons of the benzene ring (four substituted and two proton-bearing), and the carbonyl carbon of the carboxylic acid group, which would appear furthest downfield.

Table: Predicted NMR Data for this compound

| NMR Type | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -C(CH₃)₃ | ~1.4 | Singlet (s) |

| Aromatic H | ~6.8 - 7.2 | Doublet (d) | |

| Aromatic H | ~6.8 - 7.2 | Doublet (d) | |

| Phenolic OH | Variable, broad | Singlet (s) | |

| Phenolic OH | Variable, broad | Singlet (s) | |

| Carboxylic COOH | Variable, broad | Singlet (s) | |

| ¹³C NMR | -C(CH₃)₃ | ~30 | |

| -C(CH₃)₃ | ~35 | ||

| Aromatic C-H | ~115 - 125 | ||

| Aromatic C-H | ~115 - 125 | ||

| Aromatic C-C | ~120 - 155 | ||

| Aromatic C-O | ~120 - 155 | ||

| Aromatic C-O | ~120 - 155 | ||

| Aromatic C-COOH | ~120 - 155 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups. The IR spectrum of this compound would be dominated by characteristic absorption bands confirming its structure. nist.govspectrabase.com

Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid (dimer) | 2500-3300 (very broad) |

| O-H Stretch | Phenolic Hydroxyl | 3200-3600 (broad) |

| C-H Stretch | Aromatic | 3000-3100 |

| C-H Stretch | Aliphatic (tert-butyl) | 2850-3000 |

| C=O Stretch | Carboxylic Acid | 1680-1710 |

| C=C Stretch | Aromatic Ring | 1500-1600 |

| C-O Stretch | Carboxylic Acid/Phenol (B47542) | 1210-1320 |

X-ray Crystallography for Solid-State Structural Determination (relevant for derivatives)

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining suitable single crystals of this compound itself may be challenging, the technique is highly relevant for its derivatives. nih.gov This method provides precise data on bond lengths, bond angles, and torsional angles. uu.nlresearchgate.net Furthermore, it reveals the packing of molecules in the crystal lattice and elucidates intermolecular interactions, such as the hydrogen bonding networks that are expected to be prominent in this molecule due to its hydroxyl and carboxylic acid groups. nih.gov Such an analysis would confirm the planar structure of the benzene ring and the geometry of the substituent groups.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Property Assessment

The 2,5-dihydroxy substitution pattern on the benzoic acid core forms a hydroquinone (B1673460) moiety, which is known to be electrochemically active. Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the redox properties of such compounds. researchgate.net

In a CV experiment, the potential applied to an electrode is scanned linearly in a cyclic manner, and the resulting current is measured. For this compound, the voltammogram would be expected to show a reversible or quasi-reversible two-electron, two-proton oxidation wave, corresponding to the conversion of the hydroquinone group to the corresponding quinone. nih.gov

Mechanistic Studies of Chemical Reactivity and Biological Interactions

Elucidation of Antioxidant Mechanisms

The capacity of phenolic compounds like 3-tert-butyl-2,5-dihydroxybenzoic acid to neutralize free radicals is a cornerstone of their chemical and biological activity. This antioxidant action can proceed through several distinct mechanistic pathways, with the favorability of each route depending on factors such as the specific radical species, the solvent, and the molecular structure of the antioxidant. For dihydroxybenzoic acid derivatives, three primary mechanisms are considered: Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a more stable phenoxy radical (ArO•).

ArOH + R• → ArO• + RH

This process is a concerted movement of a proton and an electron in a single kinetic step. The efficiency of the HAT mechanism is primarily governed by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen donation and thus corresponds to higher antioxidant activity. The specific BDE values for this compound are not extensively reported, but the electronic properties of its substituent groups provide insight into its likely reactivity.

In the SET-PT mechanism, the antioxidant first transfers a single electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). This is followed by the transfer of a proton from the radical cation to the anion, yielding the final products.

Step 1 (SET): ArOH + R• → ArOH•+ + R⁻ Step 2 (PT): ArOH•+ + R⁻ → ArO• + RH

The feasibility of the initial electron transfer step is determined by the antioxidant's ionization potential (IP). Phenolic compounds with lower IP values are more readily oxidized and are thus more effective antioxidants via the SET-PT pathway. This mechanism is particularly relevant for reacting with radicals that have high electron affinity.

The SPLET mechanism is a two-step process that is highly dependent on the pH and solvent polarity. It begins with the deprotonation of the phenolic hydroxyl group to form a phenoxide anion (ArO⁻), followed by the transfer of an electron from this anion to the free radical.

Step 1 (SPL): ArOH ⇌ ArO⁻ + H⁺ Step 2 (ET): ArO⁻ + R• → ArO• + R⁻

This pathway is favored in polar solvents that can stabilize the resulting phenoxide anion. The acidity of the phenolic proton (related to its pKa) is a critical factor; a lower pKa facilitates the initial proton loss. For hydroxybenzoic acids, the dissociation of the hydroxyl groups is a significant contributing factor to their antioxidant capacity.

The large, bulky tert-butyl group at the 3-position of the aromatic ring plays a dual role in the antioxidant activity of the molecule. nih.gov

Steric Hindrance: The tert-butyl group physically obstructs access to the hydroxyl groups and the resulting phenoxy radical. This steric shielding protects the phenol (B47542) from rapid oxidation and prevents the stabilized phenoxy radical from participating in further, potentially pro-oxidative, reactions. nih.gov

Phenoxy Radical Stabilization: As an electron-donating group, the tert-butyl group enhances the electron density on the aromatic ring and the hydroxyl groups through an inductive effect. nih.gov This electronic contribution helps to stabilize the phenoxy radical formed after the donation of a hydrogen atom, making the initial antioxidant step more thermodynamically favorable. nih.gov

This combination of steric and electronic effects is a key feature of many synthetic phenolic antioxidants designed for enhanced stability and effectiveness. nih.gov

The presence and relative positions of multiple hydroxyl groups are strongly correlated with the antioxidant activity of phenolic compounds. In this compound, the hydroxyl groups are in a para arrangement (relative to positions 2 and 5), which is characteristic of a hydroquinone-type structure. This arrangement is known to contribute significantly to antioxidant capacity. The presence of a second hydroxyl group, particularly in the ortho or para position, generally leads to higher scavenging activity compared to monohydroxy derivatives. nih.gov This enhanced activity is partly due to the ability of the resulting phenoxy radical to be stabilized by the second hydroxyl group through resonance. In dihydroxybenzene derivatives, the initial radical can be further stabilized by forming a semiquinone radical, which can then be oxidized to a stable quinone. nih.gov

| Compound | Hydroxyl Positions | Relative Antioxidant Activity Rank | Key Structural Feature |

|---|---|---|---|

| 3,5-Dihydroxybenzoic Acid | 3, 5 (meta, meta) | 1 (Highest) | Two meta-positioned hydroxyl groups. |

| Gentisic Acid (2,5-DHBA) | 2, 5 (ortho, para) | 2 | Hydroquinone-like structure. |

| 3,4-Dihydroxybenzoic Acid | 3, 4 (ortho) | 3 | Catechol-like structure. |

| 2,3-Dihydroxybenzoic Acid | 2, 3 (ortho) | Lower | Catechol-like structure with intramolecular H-bonding. |

Note: The ranking is a generalized representation based on findings from various antioxidant assays. Actual performance can vary with the specific assay used. nih.gov

Investigations into Enzyme Inhibition and Modulatory Actions

While direct enzymatic studies on this compound are not extensively documented, significant insight can be gained from research on its structural parent, Gentisic Acid (2,5-dihydroxybenzoic acid) . Gentisic acid is a known metabolite of aspirin (B1665792) and has been shown to interact with and modulate the activity of several enzymes. The presence of the tert-butyl group on the target compound would likely influence its binding affinity and specificity compared to the parent molecule, but the foundational inhibitory activities of the gentisic acid scaffold provide a strong basis for its potential biological actions.

Known enzyme targets for the parent compound, gentisic acid, include:

Cyclooxygenase (COX): As a metabolite of aspirin, gentisic acid has been investigated for its anti-inflammatory properties. Studies have shown that gentisic acid can irreversibly inhibit cyclooxygenase, the enzyme responsible for prostaglandin (B15479496) synthesis, particularly upon electrochemical oxidation. This suggests that quinonoid intermediates formed from the hydroquinone (B1673460) structure may be involved in the covalent modification of the enzyme. nih.gov

Tyrosinase: Gentisic acid and its esters are known inhibitors of mammalian tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov The small alkyl esters of gentisic acid, such as methyl gentisate, are particularly effective enzyme inhibitors. nih.gov This action suggests a potential application as a skin-lightening agent.

Polyphenoloxidase (PPO): Gentisic acid acts as a reversible, mixed-type inhibitor of mushroom polyphenoloxidase. Molecular docking studies indicate that it binds to the enzyme's active site through a combination of hydrogen bonding and other non-covalent interactions.

Fibroblast Growth Factors (FGF): Research has identified gentisic acid as a potent inhibitor of fibroblast growth factors, which are involved in processes like cell growth and angiogenesis. This suggests a role in modulating signaling pathways critical to various physiological and pathological conditions.

α-Amylase: Structure-activity relationship studies on benzoic acid derivatives have indicated that hydroxylation at the 5-position may have a negative effect on the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.

The addition of a lipophilic tert-butyl group to the gentisic acid structure would be expected to alter these interactions, potentially enhancing binding to hydrophobic pockets within enzyme active sites while possibly creating steric clashes that could reduce or alter the mode of inhibition. For instance, other lipophilic tert-butylated phenols, such as butylated hydroxytoluene (BHT), have been shown to inhibit enzymes like ornithine decarboxylase and cyclooxygenase-2 (Cox-2). nih.govnih.gov

| Enzyme Target | Type of Inhibition | Observed Effect |

|---|---|---|

| Cyclooxygenase (COX) | Irreversible (upon oxidation) | Inhibits prostaglandin synthesis. nih.gov |

| Tyrosinase | Inhibitor | Inhibits melanin production. nih.gov |

| Polyphenoloxidase (PPO) | Reversible, Mixed-Type | Inhibits enzymatic browning. |

| Fibroblast Growth Factors (FGF) | Inhibitor | Interferes with FGF-driven mitogenesis. |

| α-Amylase | Weak Inhibitor | 5-OH position has a negative effect on inhibitory activity. |

Photochemical Transformations and Reaction Mechanisms

Phenol derivatives containing an unsaturated side chain, such as an allyl group, can undergo intramolecular cyclization upon photoirradiation to form cyclic ethers like dihydrobenzofurans. researchgate.net The mechanism of these reactions can be influenced by factors such as the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the π-electrons of the unsaturated side chain.

For benzoic acid derivatives, photochemical cyclization can also be achieved. For example, 2-azidobenzoic acids can undergo photochemical N-O bond-forming cyclization to yield 2,1-benzisoxazole-3(1H)-ones. beilstein-journals.orgnih.gov This reaction proceeds through the formation of a nitrene intermediate upon photolysis of the azide (B81097) group.

In the case of a molecule like this compound, a hypothetical intramolecular photocycloaddition would require the presence of another reactive moiety on the molecule, for instance, an unsaturated alkyl chain introduced via esterification of the carboxylic acid or etherification of one of the hydroxyl groups. The reaction would likely proceed via the formation of an excited state of the aromatic ring, which could then react with the appended functional group. The substitution pattern on the ring, including the bulky tert-butyl group and the electron-donating hydroxyl groups, would influence the photophysical properties of the molecule and the feasibility and outcome of such a reaction.

Mechanisms of Electrochemical Oxidation and Associated Reactions

The electrochemical oxidation of hydroquinones, such as 2,5-dihydroxybenzoic acid, provides a clean and efficient method for the generation of highly reactive quinone species in situ. These electrogenerated quinones can then participate in subsequent chemical reactions, such as Diels-Alder cycloadditions, with suitable dienes.

The electrochemical oxidation of 2,5-dihydroxybenzoic acid in the presence of a diene like 1,3-cyclopentadiene leads to an oxidative Diels-Alder reaction. The proposed mechanism involves the initial two-electron oxidation of the 2,5-dihydroxybenzoic acid at the anode to form the corresponding p-benzoquinone derivative, 3,6-dioxocyclohexa-1,4-dienecarboxylic acid. researchgate.net This electrogenerated quinone is a potent dienophile and readily undergoes a Diels-Alder reaction with 1,3-cyclopentadiene.

The reaction can proceed further, with the initial cycloadduct undergoing subsequent reactions such as decarboxylation, further oxidation, and a second Diels-Alder reaction to form a bis-adduct. researchgate.net This one-pot electrochemical synthesis is an environmentally friendly method as it avoids the use of toxic oxidizing reagents.

The presence of the tert-butyl group at the 3-position would be expected to influence the electrochemical potential required for the initial oxidation and could also exert a steric and electronic effect on the subsequent Diels-Alder reaction, potentially affecting its rate and regioselectivity.

The general steps of the oxidative Diels-Alder reaction of a 2,5-dihydroxybenzoic acid are outlined below:

| Step | Description | Intermediate/Product |

| 1. Electrochemical Oxidation | Two-electron oxidation of the 2,5-dihydroxybenzoic acid at the anode. | Formation of the corresponding p-benzoquinone. |

| 2. Diels-Alder Cycloaddition | The electrogenerated quinone acts as a dienophile and reacts with a diene. | Formation of the initial cycloadduct. |

| 3. Subsequent Reactions (optional) | The initial adduct can undergo further transformations like decarboxylation and a second cycloaddition. | Formation of more complex products, such as bis-adducts. researchgate.net |

Redox Potential and Electron Transfer Processes

The redox behavior of this compound is fundamentally linked to the hydroquinone moiety within its structure. The presence of two hydroxyl groups on the benzene (B151609) ring allows the molecule to undergo oxidation and reduction reactions, which are central to its chemical reactivity and potential biological interactions. These processes involve the transfer of electrons and protons, and the ease with which this occurs is quantified by the redox potential.

Detailed research into the electrochemical properties of this compound is limited in publicly available literature. However, the redox chemistry of the parent compound, 2,5-dihydroxybenzoic acid (gentisic acid), and other substituted hydroquinones has been studied, providing a framework for understanding the expected behavior of the title compound. The electrochemical oxidation of dihydroxybenzoic acids is influenced by the position of the hydroxyl and carboxylic acid groups on the phenyl ring.

The oxidation of hydroquinone derivatives, such as this compound, typically proceeds via a two-electron, two-proton transfer mechanism. This process results in the formation of the corresponding benzoquinone. The reaction can be represented as a reversible process, often involving a semiquinone radical intermediate, which is formed by a one-electron, one-proton transfer. The stability of this radical intermediate can be influenced by the surrounding chemical environment and the nature of the substituents on the aromatic ring.

The introduction of a tert-butyl group at the 3-position of the 2,5-dihydroxybenzoic acid structure is expected to influence its redox potential. Generally, electron-donating groups, such as alkyl groups, tend to lower the oxidation potential, making the compound easier to oxidize. This is due to the electron-donating nature of the tert-butyl group, which increases the electron density on the aromatic ring and stabilizes the resulting cationic species or radical.

| Compound | Substituent Effects | Expected Change in Oxidation Potential (Compared to Unsubstituted Hydroquinone) |

| 2,5-Dihydroxybenzoic acid | Carboxylic acid group (electron-withdrawing) | Increase |

| This compound | tert-butyl group (electron-donating) and Carboxylic acid group (electron-withdrawing) | The net effect will depend on the interplay of these opposing electronic influences. The electron-donating tert-butyl group would tend to decrease the potential, while the electron-withdrawing carboxylic acid group would tend to increase it. |

This table is illustrative and intended to show general trends. Actual redox potential values are dependent on experimental conditions such as pH, solvent, and electrode material.

The electron transfer processes of this compound are integral to its potential role in various chemical and biological systems. The ability to donate electrons and protons allows it to act as a reducing agent or an antioxidant. The formation of the quinone species upon oxidation is a key step in many of its proposed reaction mechanisms. Further electrochemical studies, such as cyclic voltammetry, would be necessary to determine the precise redox potential and to fully elucidate the electron transfer kinetics of this specific compound.

Computational Chemistry and Theoretical Modeling of 3 Tert Butyl 2,5 Dihydroxybenzoic Acid

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 3-tert-butyl-2,5-dihydroxybenzoic acid, DFT is instrumental in elucidating its fundamental chemical and physical properties.

DFT calculations are crucial for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies for transition states. A key synthetic route relevant to hydroxybenzoic acids is the Kolbe-Schmitt reaction. While studies may not focus exclusively on the 3-tert-butyl derivative, the mechanism for related phenols provides a clear blueprint.

Theoretical investigations on the Kolbe-Schmitt reaction of phenolates with CO2 reveal a complex mechanism. The process typically begins with the formation of a phenoxide-CO2 complex. researchgate.net DFT calculations help determine the most stable geometry of this complex and map the subsequent electrophilic attack of CO2 on the aromatic ring. researchgate.net The calculations can identify the transition states for carboxylation at different positions (ortho vs. para), explaining the regioselectivity observed under various reaction conditions. For substituted phenols, such as those with bulky tert-butyl groups, DFT can quantify the steric hindrance and electronic effects that influence the reaction pathway and the relative stability of the resulting products. researchgate.net By calculating the Gibbs free energy barriers, researchers can predict which isomer is kinetically or thermodynamically favored. researchgate.net

Table 1: Key Steps in the Kolbe-Schmitt Reaction Investigated by DFT

| Reaction Step | Information Gained from DFT Calculations |

| Phenoxide-CO2 Complex Formation | Optimized geometry, binding energy, and positioning of CO2 for electrophilic attack. researchgate.net |

| Electrophilic Attack | Identification of transition state structures for ortho- and para-carboxylation. researchgate.net |

| Proton Transfer | Calculation of activation barriers for intramolecular vs. bimolecular proton transfer steps. researchgate.net |

| Product Formation | Determination of the relative Gibbs free energies of the final hydroxybenzoic acid products to predict thermodynamic stability. researchgate.net |

The antioxidant potential of phenolic compounds like this compound is closely linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals. DFT is a reliable method for calculating key parameters that quantify this activity. pan.olsztyn.pl

Bond Dissociation Enthalpy (BDE): The BDE of the O-H bond is a critical indicator of the ability to scavenge radicals via the hydrogen atom transfer (HAT) mechanism. A lower BDE signifies a weaker O-H bond, making hydrogen abstraction by a radical more favorable. pan.olsztyn.plresearchgate.net For this compound, DFT can calculate the BDE for both the 2-OH and 5-OH groups, identifying the most likely site for radical scavenging. The electron-donating tert-butyl group is expected to lower the BDE compared to unsubstituted 2,5-dihydroxybenzoic acid.

Ionization Potential (IP): IP relates to the ease of electron donation, a key step in the single-electron transfer (SET) mechanism. A lower IP value indicates a greater capacity to donate an electron to a radical. Computational studies on dihydroxybenzoic acid isomers have shown that IP values can vary significantly with the substitution pattern. researchgate.net

Proton Affinity (PA): PA is relevant in the sequential proton-loss electron-transfer (SPLET) mechanism and indicates the ease of deprotonation. DFT calculations can determine the proton affinity at different sites in the molecule. chemrxiv.org

Table 2: Calculated Antioxidant Parameters for 2,5-Dihydroxybenzoic Acid (Gentisic Acid)

| Parameter | Computational Method | Calculated Value | Significance |

| Ionization Potential (Vertical) | B3LYP/6-311++G(2df,p) | 8.14 eV researchgate.net | Indicates the energy required to remove an electron; a lower value suggests better antioxidant potential via electron transfer. researchgate.net |

| Proton Affinity | DFT Calculations | ~863 kJ/mol (experimental estimate for comparison) chemrxiv.org | Measures the gas-phase basicity; relates to the ease of losing a proton in certain antioxidant pathways. chemrxiv.org |

| Docking Score (SARS-CoV-2 Mpro) | In silico docking | -33.84 nih.gov | Suggests binding potential to biological targets, though not a direct measure of chemical antioxidant activity. nih.gov |

DFT provides a detailed picture of the electronic distribution within a molecule. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.

HOMO and LUMO Energies: The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron. The LUMO energy is related to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. nih.gov For this compound, the MEP map would show negative potential around the oxygen atoms of the hydroxyl and carboxyl groups, indicating these are the primary sites for electrophilic attack. nih.gov

Table 3: Interpretation of Electronic Parameters from DFT

| Parameter | Interpretation |

| HOMO Energy | Higher energy indicates a better electron donor. |

| LUMO Energy | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | A smaller gap implies higher chemical reactivity and lower kinetic stability. nih.gov |

| MEP Map | Identifies sites for nucleophilic (positive regions) and electrophilic (negative regions) attack. nih.gov |

Molecular Dynamics Simulations and Docking Studies for Ligand-Protein Interactions

To explore the potential of this compound as a bioactive compound, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict and analyze how the molecule might bind to a biological target, such as an enzyme or receptor. nih.gov

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a protein's binding site. For instance, studies on similar 2,5-dihydroxybenzoic acid derivatives have evaluated their potential as inhibitors of enzymes like the SARS-CoV-2 main protease. nih.gov A docking simulation for this compound would involve placing the molecule into the active site of a target protein and scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. The tert-butyl group would likely favor interactions with hydrophobic pockets in the protein, while the hydroxyl and carboxyl groups would form key hydrogen bonds. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. nih.gov After an initial pose is determined by docking, an MD simulation can assess the stability of this interaction. By simulating the movements of all atoms in the system, MD can confirm whether key hydrogen bonds are maintained, calculate the binding free energy more accurately, and reveal conformational changes in the protein upon ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Development for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with known biological activities (e.g., antioxidant, anti-inflammatory) is required. For each molecule, a set of numerical "descriptors" is calculated. These can include:

Constitutional descriptors: Molecular weight, number of hydrogen bond donors/acceptors.

Topological descriptors: Describing molecular branching and shape.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges (calculated via DFT).

3D descriptors: Steric parameters (e.g., from CoMFA or CoMSIA). nih.gov

A mathematical model is then built to correlate these descriptors with the observed activity. mdpi.com Once validated, this QSAR model can be used to predict the bioactivity of new or untested compounds like this compound based solely on its calculated descriptors. researchgate.net For example, a QSAR model for anti-inflammatory activity might show that the presence of a bulky, hydrophobic group (like tert-butyl) at a specific position positively contributes to the activity, providing a rationale for its inclusion in the molecular design. researchgate.net

Future Research Directions and Translational Perspectives for 3 Tert Butyl 2,5 Dihydroxybenzoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The advancement of 3-Tert-butyl-2,5-dihydroxybenzoic acid from a laboratory curiosity to a potentially valuable chemical entity hinges on the development of efficient, scalable, and environmentally benign synthetic routes. Traditional multi-step syntheses, which may involve protecting groups, harsh reagents, and significant waste generation, are becoming less viable. globethesis.com Future research must prioritize the principles of green chemistry.

Key areas for development include:

Flow Chemistry: Continuous flow synthesis offers substantial advantages over conventional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and greater scalability and reproducibility. rsc.orgnih.gov The development of a continuous flow process for the synthesis of this compound could significantly improve reaction efficiency and yield. acs.orgmdpi.com This approach is particularly amenable to reactions that are difficult to control in batch, such as certain oxidations or high-pressure carboxylations.

Biocatalysis: The use of enzymes or whole-cell systems presents a powerful strategy for sustainable synthesis. nih.gov Research could focus on engineering decarboxylases for the specific carboxylation of tert-butylhydroquinone (B1681946) or developing hydroxylases that can selectively functionalize a tert-butylated benzoic acid precursor. mdpi.com Biocatalytic methods operate under mild conditions (physiological pH and temperature), reduce the need for hazardous solvents, and can offer high stereo- and regioselectivity, minimizing byproduct formation. researchgate.net

Electrochemical Synthesis: Electrosynthesis is emerging as a green tool that replaces stoichiometric chemical oxidants or reductants with electricity. acs.org Future work could explore the electrochemical oxidation of a suitable tert-butylated phenol (B47542) precursor followed by carboxylation, potentially providing a direct and reagent-minimalist route to the target compound.

Photoredox Catalysis: Sustainable photoredox chemistry, which uses light to drive chemical reactions, could offer novel pathways. For instance, a protocol involving the photoirradiation of a substituted benzoquinone in the presence of a suitable carboxylating agent could be explored. rsc.org

These modern synthetic strategies promise not only to make this compound more accessible for further study but also to align its production with contemporary standards of sustainability.

Design and Exploration of Extensive Libraries of Derivatized Compounds

The therapeutic or industrial utility of a core molecule is often realized through the systematic modification of its structure. The this compound scaffold offers multiple points for derivatization to modulate its physicochemical properties and biological activity. Future research should focus on the rational design and synthesis of extensive compound libraries.

Strategic derivatization can be pursued at three key positions:

The Carboxylic Acid Group: Conversion to esters, amides, or other bioisosteres can significantly alter solubility, membrane permeability, and metabolic stability. Esterification with various alcohols could enhance lipophilicity, which may be beneficial for certain applications. nih.gov

The Hydroxyl Groups: Alkylation or acylation of the phenolic hydroxyl groups would impact the compound's antioxidant potential and its ability to participate in hydrogen bonding with biological targets.

The Aromatic Ring: While synthetically more challenging, the introduction of additional substituents on the benzene (B151609) ring could further fine-tune electronic properties and steric bulk.

The synthesis of these derivatives, potentially accelerated through high-throughput and flow chemistry techniques, would generate a diverse chemical library. mdpi.com Subsequent screening of this library against various biological targets could uncover structure-activity relationships (SAR), guiding the development of analogues with optimized potency and selectivity. researchgate.netmdpi.com For example, studies on related tert-butylquinone structures have shown that the addition of alkylthio and arylthio groups can significantly enhance biological activity. researchgate.net

| Modification Site | Derivative Class | Potential Property Change | Example Functional Groups |

|---|---|---|---|

| Carboxyl Group (-COOH) | Esters | Increased lipophilicity, altered hydrolysis rate | -COOCH₃, -COOCH₂CH₃ |

| Carboxyl Group (-COOH) | Amides | Increased metabolic stability, altered H-bonding | -CONH₂, -CONHCH₃ |

| Hydroxyl Groups (-OH) | Ethers | Reduced antioxidant activity, increased lipophilicity | -OCH₃, -OCH₂Ph |

| Hydroxyl Groups (-OH) | Acyl Esters | Prodrug potential, altered solubility | -OCOCH₃ |

| Aromatic Ring | Halogenation | Altered electronic properties and binding | -Cl, -Br |

Advanced Mechanistic Studies on Specific Biological Targets

While the dihydroxybenzoic acid motif suggests inherent antioxidant properties, a deeper understanding of the compound's mechanism of action is crucial for its targeted development. Future research must move beyond general activity assays to elucidate specific molecular interactions and cellular pathways.

High-priority areas for mechanistic investigation include:

Enzyme Inhibition: Many phenolic compounds are known to be enzyme inhibitors. mdpi.com Screening this compound and its derivatives against panels of enzymes, such as proteases, kinases, or metabolic enzymes like α-amylase or those involved in coenzyme Q biosynthesis, could identify specific targets. nih.gov Follow-up studies would then involve enzyme kinetics and structural biology (e.g., X-ray crystallography) to characterize the mode of inhibition.

Modulation of Signaling Pathways: Substituted hydroquinones, such as tert-butylhydroquinone (tBHQ), are known to activate the Nrf2 antioxidant response pathway. nih.govnih.gov It is critical to investigate whether this compound acts as an Nrf2 inducer and to delineate its effects on upstream regulators like Keap1 and downstream target gene expression.

Interaction with Biomembranes: The lipophilic tert-butyl group may facilitate the compound's interaction with or transport across cellular membranes. Studies using model membrane systems and cell-based assays could clarify its membrane-disrupting potential and its ability to protect membrane lipids from oxidation.

These advanced studies will provide a precise understanding of how the compound exerts its biological effects, enabling a more rational approach to its application and the design of second-generation analogues with improved target specificity.

Integration of Multi-Omics and Systems Biology Approaches

To build a comprehensive picture of the biological effects of this compound, future research should adopt a systems biology perspective. berkeley.edu Rather than focusing on a single target or pathway, multi-omics approaches can provide a holistic view of the cellular response to the compound. frontiersin.orgnih.gov

A systems biology workflow could involve:

Transcriptomics: Using RNA-sequencing to analyze changes in global gene expression in cells or tissues treated with the compound. This can reveal which signaling pathways and cellular processes are perturbed.

Proteomics: Employing mass spectrometry-based proteomics to quantify changes in the cellular proteome, providing insight into the functional consequences of altered gene expression.

Metabolomics: Analyzing the global metabolic profile to identify changes in endogenous small molecules. This can reveal disruptions in metabolic pathways and provide biomarkers of the compound's effect. mdpi.com

Integrating these large datasets can help identify novel mechanisms of action, uncover unexpected off-target effects, and generate new hypotheses for further investigation. nih.govresearchgate.net For example, this approach could reveal if the compound's primary effect is on mitochondrial metabolism, protein synthesis, or membrane transport, guiding more focused mechanistic studies.

Computational Design of Enhanced Analogues with Tailored Reactivity or Bioactivity

In silico methods are indispensable tools in modern drug discovery and materials science for accelerating the design-build-test cycle. mdpi.com The application of computational chemistry and molecular modeling to this compound can guide the synthesis of analogues with enhanced properties.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the structural features of the derivatized library (from section 6.2) with their measured biological activity, QSAR can predict the activity of novel, unsynthesized compounds. nih.govfrontiersin.org This allows for the prioritization of synthetic efforts on the most promising candidates.

Molecular Docking: If a specific protein target is identified (from section 6.3), molecular docking can be used to predict the binding mode and affinity of this compound and its analogues. uii.ac.idmdpi.com This structural insight can guide the design of new derivatives with improved complementarity to the target's binding site.

Density Functional Theory (DFT): DFT calculations can be used to predict the antioxidant capacity of the parent compound and its derivatives by calculating properties like bond dissociation enthalpy and ionization potential. researchgate.netmdpi.com This allows for the in silico design of compounds with tailored radical scavenging activity.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to identify candidates with better drug-like properties early in the development process. mdpi.com

The integration of these computational approaches will enable a more resource-efficient and rational design of next-generation analogues with optimized reactivity and bioactivity for specific applications. nih.govplos.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.